2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring dual azole moieties: a 1H-1,2,3-benzotriazole group and a pyrimidine-linked 1H-1,2,4-triazole. Its structure combines a rigid benzotriazole scaffold with a pyrimidinyl-triazole side chain, which may enhance binding affinity to biological targets such as enzymes or receptors. The synthesis of analogous compounds typically involves nucleophilic substitution reactions between chloroacetyl intermediates and azoles under basic conditions .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N9O/c24-14(6-22-11-4-2-1-3-10(11)20-21-22)19-12-5-13(17-8-16-12)23-9-15-7-18-23/h1-5,7-9H,6H2,(H,16,17,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDIYMSGYGLCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC(=NC=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s uniqueness lies in its combination of benzotriazole and pyrimidinyl-triazole groups. Below is a comparative analysis with similar acetamide-azole derivatives:
Substituent Effects on Bioactivity
- N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-Triazol-1-yl)Acetamide (7a–b) : These derivatives lack the benzotriazole moiety but share the 1,2,4-triazole group. Studies indicate moderate antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL), suggesting that the benzo[d]thiazole core contributes to membrane penetration .
- 2-(1H-Imidazol-1-yl)-N-(6-Alkoxybenzo[d]thiazol-2-yl)Acetamide (6a–b) : Replacing triazole with imidazole reduces activity (MIC: 32–64 µg/mL), highlighting the importance of triazole’s hydrogen-bonding capacity .
- Thieno[2,3-d]Pyrimidine-1H-1,2,3-Triazol-1-yl Acetamide Derivatives: These compounds exhibit antifungal activity against Candida albicans (MIC: 4–8 µg/mL), attributed to the thienopyrimidine core’s planar structure enhancing DNA intercalation .
Physicochemical Properties
- Solubility : The pyrimidine ring in the target compound may improve water solubility compared to benzothiazole-based analogs (e.g., 5a–m), which rely on alkoxy groups for solubility modulation .
- Metabolic Stability: Benzotriazole’s fused aromatic system likely increases metabolic stability relative to non-fused triazole derivatives (e.g., 7a–b), as seen in similar compounds with extended π-conjugation .
Structural Flexibility vs. Rigidity
- In contrast, flexible alkyl chains in derivatives like 5c (N-(2-Bromophenyl)-N-Isopropyl-2-(1H-1,2,4-Triazol-1-yl)Acetamide) allow conformational adaptability but reduce target specificity .
Data Table: Key Comparisons
Research Findings and Implications
- Synergistic Effects : Dual azole systems (e.g., benzotriazole + triazole) may enhance multitarget inhibition, as seen in antifungal agents targeting both CYP51 and β-glucan synthase .
- Synthetic Challenges : Introducing pyrimidine requires precise control of reaction conditions (e.g., DMF/NaOH reflux) to avoid byproducts, as observed in benzothiazole-azole syntheses .
- Unresolved Questions : The role of the pyrimidine ring in the target compound’s activity remains speculative. Comparative crystallographic studies (e.g., using SHELXL or WinGX ) could elucidate binding conformations.
Q & A
Q. What are the optimized synthetic routes for 2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling benzotriazole and triazole-pyrimidine precursors via nucleophilic substitution or amide bond formation. Key steps include:
- Step 1: Activation of the pyrimidin-4-yl amine group using carbodiimide coupling agents (e.g., EDC or DCC) to facilitate acetamide bond formation .
- Step 2: Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to optimize reaction kinetics and minimize side products .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.
Critical Factors:
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
Contradiction Resolution: Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate residual solvents or tautomeric forms, requiring additional 2D NMR (e.g., COSY, HSQC) for clarification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. A systematic approach includes:
Dose-Response Reproducibility: Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized ATP concentrations and incubation times .
Structural Confirmation: Re-analyze batch purity via LC-MS to rule out degradation products .
Comparative Studies: Benchmark against structurally related compounds (see Table 1) to isolate functional group contributions .
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Compound | Core Structure | Reported IC50 (μM) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzotriazole + Triazole-Pyrimidine | 0.5–2.0 (Anticancer) | Acetamide linker |
| Analog A | Benzothiazole + Pyrimidine | 3.5–5.0 | Thioether linker |
| Analog B | Pyrazole + Pyrimidine | >10.0 | Methyl substituent |
Interpretation: The acetamide linker in the target compound enhances target binding affinity compared to thioether or methyl-substituted analogs .
Q. What computational strategies are effective for predicting target interactions and optimizing derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or CDK2). Focus on hydrogen bonding with the acetamide oxygen and π-π stacking with benzotriazole .
- QSAR Modeling: Train models on datasets of triazole-pyrimidine derivatives to predict ADMET properties. Key descriptors include logP (optimal 2–3) and polar surface area (<140 Ų) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .
Validation: Cross-check computational predictions with SPR (Surface Plasmon Resonance) binding assays to confirm Kd values .
Q. How can researchers address challenges in scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer and reduce reaction time (e.g., 30% yield increase vs. batch methods) .
- In-Line Monitoring: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time purity tracking .
- Green Chemistry: Substitute DMF with cyclopentyl methyl ether (CPME) to enhance safety and facilitate solvent recovery .
Case Study: A scaled-up synthesis (10 g batch) achieved 82% yield and >98% purity using optimized flow conditions (40°C, 2 h residence time) and CPME as solvent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
